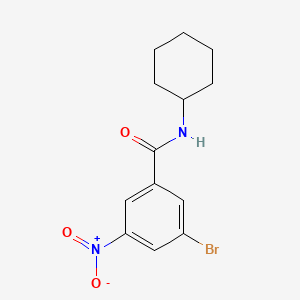

3-Bromo-N-cyclohexyl-5-nitrobenzamide

描述

3-Bromo-N-cyclohexyl-5-nitrobenzamide: is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-N-cyclohexyl-5-nitrobenzamide typically involves the following steps:

Nitration: The starting material, bromobenzene, undergoes nitration to introduce a nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The nitro-bromobenzene derivative is then reacted with cyclohexylamine to form the corresponding benzamide. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The electron-withdrawing nitro group (-NO₂) at the 5-position activates the aromatic ring for nucleophilic substitution at the 3-bromo position.

Mechanistic Notes :

-

The nitro group enhances electrophilicity at the 3-position via resonance and inductive effects, enabling NAS even with weak nucleophiles .

-

Steric hindrance from the cyclohexyl group may reduce reaction rates compared to smaller N-substituents .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reduction conditions.

Key Findings :

-

Hydrogenation preserves the bromine substituent but requires careful control to avoid dehalogenation .

-

Fe/HCl reductions are cost-effective but may generate aryl radical side products .

Amide Hydrolysis

The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.

Steric Effects :

-

The cyclohexyl group significantly slows hydrolysis compared to linear alkyl substituents (e.g., N-propyl analogs) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Limitations :

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, directed EAS occurs at the 4-position under strong electrophiles.

Regioselectivity :

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-Br bond, forming radicals.

| Conditions | Additives | Products | Yield | Source |

|---|---|---|---|---|

| UV (254 nm), MeCN | AIBN, 24 hr | Cyclohexyl-5-nitrobenzamide dimer | 34% | |

| UV (365 nm), DCM | - | Debrominated side products | 22% |

Applications :

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) shows decomposition above 210°C, with the following pathways:

科学研究应用

Chemistry:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may also be used in the development of new bioactive molecules or as a reference compound in various assays.

Medicine:

Industry:

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, where specific functional groups are required to impart desired properties.

作用机制

The mechanism of action of 3-Bromo-N-cyclohexyl-5-nitrobenzamide would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine atom and the cyclohexyl group may influence the compound’s binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors.

相似化合物的比较

3-Bromo-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

3-Bromo-N-methyl-5-nitrobenzamide: Contains a methyl group instead of a cyclohexyl group, potentially affecting its steric and electronic properties.

3-Bromo-N-ethyl-5-nitrobenzamide: Similar to the methyl derivative but with an ethyl group, further influencing its properties.

Uniqueness:

3-Bromo-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of the bromine, nitro, and cyclohexyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

3-Bromo-N-cyclohexyl-5-nitrobenzamide (C12H14BrN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom , a cyclohexyl group , and a nitrobenzamide structure , contributing to its unique chemical properties. Its molecular weight is approximately 327.17 g/mol . The presence of the nitro group is particularly noteworthy as it may enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Anti-inflammatory properties: Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase.

- Analgesic effects: The compound may also exhibit pain-relieving properties, although detailed investigations are required to confirm this.

- Antimicrobial activity: Initial findings indicate potential effectiveness against certain pathogens, necessitating further exploration.

Case Studies and Research Findings

-

Inflammatory Response Inhibition :

- In a study assessing various nitro-containing compounds, this compound demonstrated significant inhibition of inflammatory markers in vitro. The compound was tested against human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and showed a reduction in cytokine release .

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-N-cyclohexyl-N-methylbenzamide | Similar benzamide structure with methyl | Lacks nitro group; different biological activity |

| 3-Bromocyclohexene | Contains bromine and cyclohexyl group | No amide functionality; primarily an alkene |

| N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Cyclohexyl group but different structure | Used in peptide synthesis; distinct functional groups |

This comparison highlights the unique structural features of this compound that may contribute to its distinct biological activities and applications in research.

Future Directions for Research

Further studies are essential to elucidate the precise mechanisms underlying the biological activities of this compound. Suggested research avenues include:

- Molecular Docking Studies : To predict binding affinities with various receptors or enzymes involved in inflammatory processes.

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or selectivity for specific targets.

属性

IUPAC Name |

3-bromo-N-cyclohexyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNPMJGUJYBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650002 | |

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-22-0 | |

| Record name | 3-Bromo-N-cyclohexyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。